Piperaquine N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGYMJCKLXKEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858318 | |
| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925673-46-7 | |
| Record name | 7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925673-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-(4-(3-(4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl)propyl)-1-piperazinyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-(3-(4-(7-CHLORO-1-OXIDO-4-QUINOLINYL)-1-PIPERAZINYL)PROPYL)-1-PIPERAZINYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2EDP2M72B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation Pathways of Piperaquine N Oxides
N-Oxidation Pathways of Piperaquine (B10710)
The primary oxidative metabolic route for piperaquine is N-oxidation, leading to the formation of piperaquine N-oxide (M1 or PN1) and subsequently piperaquine N,N-dioxide (M2). asm.orgnih.gov
Identification of Specific Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C8, CYP2C19) Involved in N-Oxidation
Research has identified several specific CYP isoforms responsible for the N-oxidation of piperaquine.
CYP3A4: This isoform is consistently identified as the principal enzyme responsible for piperaquine metabolism. escholarship.orgmedwinpublishers.comresearchgate.net Studies have shown that CYP3A4 is the main catalyst for the N-oxidation of piperaquine to its primary active metabolite, this compound (PN1). researchgate.netresearchgate.netnih.govmalariaworld.org The use of ketoconazole (B1673606), a selective CYP3A4 inhibitor, resulted in over 90% inhibition of the N-oxidation pathway in liver microsomes. researchgate.netnih.govmalariaworld.org
CYP2C8: This isoform is recognized as a secondary, minor pathway for piperaquine metabolism. escholarship.orgresearchgate.net Inhibition studies have demonstrated that selective CYP2C8 inhibitors can reduce piperaquine metabolism by approximately 66%. escholarship.orgnih.gov While its contribution is less significant than that of CYP3A4, it may play a role, particularly if the CYP3A4 pathway is compromised. escholarship.org
CYP2C19: This isoform is also implicated in the metabolism of piperaquine, albeit to a lesser extent than CYP3A4. europa.eu
The following table summarizes the key enzymes and the impact of their selective inhibitors on piperaquine metabolism.
| Enzyme/Inhibitor | Role in Piperaquine Metabolism | Pathway | Extent of Inhibition |
| CYP3A4 | Primary catalytic enzyme | N-oxidation | >90% with Ketoconazole researchgate.netnih.govmalariaworld.org |
| CYP2C8 | Secondary metabolic pathway | N-oxidation | ~66% with selective inhibitor escholarship.orgnih.gov |
| CYP2C19 | Minor metabolic pathway | N-oxidation | Contribution noted europa.eu |
| CYP (non-selective) | Overall metabolism | N-oxidation & Reduction | >90% with 1-ABT researchgate.netnih.govmalariaworld.org |
| FMO | Reductive metabolism | Reduction | ~50% with Methimazole (B1676384) researchgate.netnih.govmalariaworld.org |
Reductive Metabolism of Piperaquine N-Oxides
A notable aspect of piperaquine's biotransformation is the reduction of its N-oxide metabolites back to the parent compound, piperaquine.
Hepatic Reduction by CYP and FMO Enzymes
The retro-conversion of this compound to piperaquine is a rapid process occurring in the liver. researchgate.netnih.gov This reductive pathway is mediated by both the cytochrome P450 system and flavin-containing monooxygenase (FMO) enzymes. researchgate.netnih.govbenthamdirect.com Inhibition studies have substantiated this dual enzymatic role. The reduction was inhibited by over 90% with the non-selective CYP inhibitor 1-ABT and by approximately 50% with the FMO-inhibitor methimazole, indicating that both enzyme families make substantial contributions to this reductive process. researchgate.netnih.govmalariaworld.org
Metabolic Interconversion and Futile Cycling Between Piperaquine and its N-Oxide Metabolites
The metabolic landscape of piperaquine is characterized by a dynamic interconversion between the parent drug and its N-oxide metabolite. This process, known as futile cycling, involves the forward N-oxidation of piperaquine and the reverse reduction of this compound. researchgate.netnih.gov
Preclinical Pharmacokinetic Evaluation of Piperaquine N Oxides
Disposition and Tissue Distribution of Piperaquine (B10710) N-Oxides in Animal Models (e.g., murine, rat)
Preclinical studies in animal models, primarily rats and mice, have been instrumental in characterizing the disposition and tissue distribution of piperaquine (PQ) and its N-oxide metabolites. Following administration, piperaquine and its metabolites are widely distributed throughout the body. researchgate.net In rats, piperaquine exhibits a large volume of distribution, indicating extensive tissue uptake. researchgate.net
Studies have shown that after oral administration of piperaquine to mice, the parent drug is the predominant form in blood circulation, with piperaquine N-oxide (PN1) being a major detected metabolite. researchgate.netmalariaworld.org This suggests that while N-oxidation is a significant metabolic pathway, the parent compound remains at higher concentrations in the systemic circulation. When this compound itself is administered to mice, the parent drug, piperaquine, is detected as a major metabolite, indicating a metabolic interconversion between the two compounds. researchgate.netmalariaworld.org
In a study involving the oral administration of propiverine, another compound that forms an N-oxide metabolite, to rats, a high concentration of the N-oxide metabolite was found in the bladder tissue, suggesting specific tissue accumulation. researchgate.net While direct tissue distribution data for this compound is limited, the extensive distribution of the parent compound suggests that the N-oxide metabolite may also be present in various tissues. Animal data also suggest that piperaquine is excreted into breast milk. europa.eunafdac.gov.ngwho.int
Elimination and Clearance Mechanisms of N-Oxide Metabolites
The elimination of piperaquine and its N-oxide metabolites is a complex process primarily driven by hepatic metabolism and subsequent excretion.
Hepatic Clearance Contributions
The liver plays a central role in the metabolism of piperaquine, with N-oxidation being a major pathway. gu.se In vitro studies using liver microsomes have demonstrated that the N-oxidation of piperaquine to its N-oxide metabolite (PN1) is mainly mediated by the cytochrome P450 enzyme CYP3A4. researchgate.netmalariaworld.org Conversely, the N-oxide metabolite can be reduced back to piperaquine by CYP and FMO enzymes, a process known as metabolic retroversion. researchgate.netmalariaworld.org
Inhibition studies have shown that non-selective CYP inhibitors and specific CYP3A4 inhibitors can significantly block the N-oxidation of piperaquine in liver microsomes by over 90%. researchgate.netmalariaworld.org The reduction of the N-oxide metabolite back to piperaquine is also substantially inhibited by these inhibitors. researchgate.netmalariaworld.org
Biliary and Urinary Excretion Profiles
Animal studies have indicated that the primary route of excretion for radiolabelled piperaquine is through the biliary route, with urinary excretion being negligible. europa.eunafdac.gov.ng In rats, less than 1% of an administered dose of piperaquine is excreted unchanged in the urine. researchgate.netgu.se Biliary clearance of piperaquine in rats was found to be low. gu.se This suggests that any enterohepatic circulation would not significantly contribute to the prolonged terminal half-life of the drug. gu.se
While specific excretion data for the N-oxide metabolites in preclinical models is not extensively detailed in the provided results, the identification of N-oxidated metabolites in the urine of healthy human volunteers suggests that urinary excretion does play a role in their elimination, even if it's a minor pathway for the parent compound. gu.sedrugbank.com
Metabolite Exposure and Systemic Disposition Relative to Parent Piperaquine in Preclinical Systems
In preclinical animal models, the systemic exposure to this compound metabolites is generally lower than that of the parent drug, piperaquine. Following oral administration of piperaquine to mice, piperaquine remains the predominant species in the bloodstream, although the N-oxide metabolite is a major circulating metabolite. researchgate.netmalariaworld.org This indicates that the rate of formation of the N-oxide metabolite is significant, but its clearance or conversion back to the parent compound prevents it from reaching concentrations as high as piperaquine itself.
Studies in mice have shown that both piperaquine and its N-oxide metabolites exhibit a long elimination half-life, with accumulation observed after repeated administrations. asm.orgresearchgate.net The elimination half-life for piperaquine in mice has been reported to be around 11 days, while for its N-oxide metabolite (M1), it is approximately 9 days. asm.orgresearchgate.net
Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling for N-Oxide Metabolite Disposition
Physiologically-based pharmacokinetic (PBPK) modeling has been utilized to predict the disposition of piperaquine and its N-oxide metabolites. nih.gov These models integrate drug-specific parameters with physiological information to simulate the pharmacokinetic profile of a compound. nih.gov
The development and application of PBPK models for antimalarial drugs, including piperaquine, provide a framework to assess the impact of various factors on drug disposition and can help in predicting potential drug-drug interactions. nih.gov
Antiplasmodial Activity of Piperaquine N Oxides
In Vitro Antiplasmodial Activity Assessment
The in vitro activity of piperaquine (B10710) N-oxide has been evaluated against laboratory-adapted strains of Plasmodium falciparum, the most virulent human malaria parasite.
Efficacy Against Plasmodium falciparum Strains (e.g., Chloroquine-Sensitive Pf3D7, Chloroquine-Resistant PfDd2)
Research has demonstrated that piperaquine N-oxide possesses notable antiplasmodial activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum. nih.govasm.org This indicates that the N-oxidation of piperaquine does not eliminate its ability to inhibit parasite growth and that it retains activity against strains that have developed resistance to other quinoline-based drugs like chloroquine (B1663885). nih.govasm.org
Determination of Half-Maximal Inhibitory Concentrations (IC50 Values)
The potency of an antimalarial compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of parasite growth. Studies have determined the IC50 values for this compound against different P. falciparum strains.
Against the chloroquine-sensitive Pf3D7 strain, this compound (M1) exhibited an IC50 of 25.5 nM. nih.govasm.orgnih.gov For the chloroquine-resistant PfDd2 strain, the IC50 value was 38.7 nM. nih.govasm.orgnih.gov These values, while higher than those of the parent compound piperaquine, still indicate potent antiplasmodial activity in the nanomolar range. nih.govasm.org
Table 1: In Vitro Antiplasmodial Activity (IC50 in nM) of Piperaquine and its Metabolites against P. falciparum Strains
| Compound | Pf3D7 (Chloroquine-Sensitive) | PfDd2 (Chloroquine-Resistant) |
|---|---|---|
| Piperaquine (PQ) | 4.5 | 6.9 |
| This compound (M1) | 25.5 | 38.7 |
| Piperaquine N,N-Dioxide (M2) | 31.2 | 33.8 |
| Chloroquine (CQ) | 14.9 | 80.4 |
In Vivo Antiplasmodial Activity in Murine Malaria Models
To complement in vitro findings, the therapeutic efficacy of this compound has been assessed in animal models of malaria.
Therapeutic Efficacy in Plasmodium yoelii and Plasmodium berghei Infections
Studies in mice infected with the murine malaria parasite Plasmodium yoelii have shown that this compound possesses potent in vivo suppressive activity. nih.govasm.org It has also been evaluated in mice infected with Plasmodium berghei. gu.se These models are crucial for understanding how the compound behaves in a complex biological system and for predicting its potential therapeutic effectiveness.
Determination of Effective Doses (ED90 Values)
The effective dose (ED90) is the dose of a drug that produces a 90% reduction in parasite burden in vivo. For this compound (M1), the ED90 against P. yoelii was determined to be 1.3 mg/kg of body weight. nih.govasm.orgnih.gov This finding highlights the significant in vivo antiplasmodial potency of this metabolite.
**Table 2: In Vivo Antiplasmodial Activity (ED90 in mg/kg) against *P. yoelii***
| Compound | ED90 (mg/kg) |
|---|---|
| Piperaquine (PQ) | 1.3 |
| This compound (M1) | 1.3 |
| Piperaquine N,N-Dioxide (M2) | 2.9 |
| Chloroquine (CQ) | 1.7 |
Comparative Antiplasmodial Efficacy of Piperaquine N-Oxides Versus Parent Piperaquine and Reference Antimalarials
When comparing the antiplasmodial activity, this compound (M1) demonstrates a noteworthy profile. In vitro, while its IC50 values are higher (indicating lower potency) than the parent piperaquine, they are still within a potent range and are comparable to or better than the reference antimalarial chloroquine against the resistant PfDd2 strain. nih.govasm.org
In vivo, the efficacy of this compound is particularly striking. With an ED90 of 1.3 mg/kg against P. yoelii, it is as potent as the parent piperaquine and more potent than chloroquine. nih.govasm.orgird.fr Furthermore, in terms of recrudescence and survival time in infected mice, this compound showed comparable efficacy to piperaquine. nih.govasm.orgnih.gov In contrast, the other major metabolite, piperaquine N,N-dioxide (M2), exhibited relatively weaker antimalarial potency both in vitro and in vivo. nih.govasm.orgnih.gov
Structure-Activity Relationship (SAR) Studies Related to N-Oxidation and Antiplasmodial Potency
Impact of N-Oxide Formation on Bioactivity
The formation of N-oxides from the parent piperaquine molecule has a discernible impact on its antiplasmodial bioactivity. While metabolic processes often lead to the deactivation of a drug, in the case of piperaquine, the N-oxide metabolites retain significant, albeit reduced, antiplasmodial potency. asm.org
Research has demonstrated that both this compound (M1) and piperaquine N,N-dioxide (M2) are pharmacologically active against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of Plasmodium falciparum. nih.govasm.org The parent drug, piperaquine, exhibits potent activity with 50% growth-inhibitory concentrations (IC₅₀) of 4.5 nM against the Pf3D7 strain and 6.9 nM against the PfDd2 strain. nih.govasm.org
Upon N-oxidation, the potency is moderately decreased. The mono-N-oxide metabolite, M1, displays IC₅₀ values of 25.5 nM and 38.7 nM against Pf3D7 and PfDd2 strains, respectively. asm.orgasm.org The di-N-oxide metabolite, M2, shows comparable activity with IC₅₀ values of 31.2 nM against Pf3D7 and 33.8 nM against PfDd2. asm.orgasm.org Despite this reduction in potency compared to the parent compound, the N-oxide metabolites are still considered to possess remarkable antiplasmodial activity. nih.govasm.org
In vivo studies using a murine model with Plasmodium yoelii further corroborate these findings. Piperaquine itself is highly effective, with a 90% effective dose (ED₉₀) of 1.3 mg/kg. nih.govasm.org The this compound metabolite (M1) retains a similar level of activity, also showing an ED₉₀ of 1.3 mg/kg. nih.govasm.orgasm.org The N,N-dioxide metabolite (M2) is comparatively less potent, with an ED₉₀ of 2.9 mg/kg. nih.govasm.orgasm.org This indicates that while the initial N-oxidation (formation of M1) has a minimal effect on the in vivo efficacy, the second N-oxidation (formation of M2) leads to a more noticeable decrease in activity. asm.org It is also noted that there can be metabolic retroversion, where the N-oxide metabolite M1 can be reduced back to piperaquine. researchgate.netnih.gov
In Vitro Antiplasmodial Activity of Piperaquine and its N-Oxide Metabolites
| Compound | IC₅₀ (nM) vs. Pf3D7 (Chloroquine-Sensitive) | IC₅₀ (nM) vs. PfDd2 (Chloroquine-Resistant) |
|---|---|---|
| Piperaquine (PQ) | 4.5 nih.govasm.org | 6.9 nih.govasm.org |
| This compound (M1) | 25.5 asm.orgresearchgate.net | 38.7 asm.orgresearchgate.net |
| Piperaquine N,N-Dioxide (M2) | 31.2 asm.orgresearchgate.net | 33.8 asm.orgresearchgate.net |
| Chloroquine (CQ) | 14.9 nih.govasm.org | 80.4 nih.govasm.org |
In Vivo Antimalarial Activity of Piperaquine and its N-Oxide Metabolites against P. yoelii
| Compound | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) |
|---|---|---|
| Piperaquine (PQ) | 0.5 asm.org | 1.3 asm.orgasm.org |
| This compound (M1) | N/A | 1.3 asm.orgasm.org |
| Piperaquine N,N-Dioxide (M2) | 1.9 nih.gov | 2.9 asm.orgasm.org |
| Chloroquine (CQ) | 0.6 asm.orgoup.com | 1.7 asm.org |
Significance of Specific Structural Moieties (e.g., 7-chloro group) for Metabolite Activity
The antiplasmodial activity of piperaquine and its metabolites is intrinsically linked to their chemical structure. A key structural feature for the bioactivity of aminoquinoline compounds is the presence of the 7-chloro group on the quinoline (B57606) ring. nih.govoup.comresearchgate.net It is proposed that metabolites retaining this 7-chloro group are likely to be bioactive. nih.govresearchgate.net Both the active N-oxide metabolites, M1 and M2, preserve the two 7-chloroquinoline (B30040) moieties of the parent drug, which is consistent with their retained antiplasmodial effects.
Compound Names
| Name | Abbreviation/Synonym |
| Piperaquine | PQ |
| This compound | M1, PN1, PM1 |
| Piperaquine N,N-Dioxide | M2, PN2, PM2 |
| Piperaquine Carboxylic Acid Metabolite | PQM |
| Chloroquine | CQ |
| Dihydroartemisinin | DHA |
| Artemisinin (B1665778) | QHS |
Molecular and Cellular Mechanisms of Action and Resistance Involving Piperaquine N Oxides
Proposed Molecular Mechanisms of Piperaquine (B10710) N-Oxide Antiplasmodial Action
The antiplasmodial activity of piperaquine N-oxide has been confirmed through both in vitro and in vivo studies. nih.govasm.org While its precise mechanisms are still under investigation, they are widely proposed to mirror those of its parent compound, which shares a core mechanism with other quinoline (B57606) antimalarials like chloroquine (B1663885). gu.segu.se
The leading proposed mechanism for this compound's antimalarial action is the disruption of heme detoxification within the parasite's digestive vacuole. gu.segu.semdpi.com During the intraerythrocytic stage of its lifecycle, the Plasmodium parasite digests host hemoglobin for essential amino acids. nih.gov This process releases large quantities of heme, which is toxic to the parasite and can generate reactive oxygen species, leading to membrane damage and disruption of enzymatic activity. nih.gov To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin. nih.govasm.org
Like its parent compound piperaquine and the related drug chloroquine, this compound is believed to accumulate in the acidic environment of the digestive vacuole. gu.se There, it is thought to bind to free heme, preventing its polymerization into hemozoin. gu.seresearchgate.net The resulting accumulation of the toxic, unsequestered heme leads to oxidative stress and parasite death. nih.gov The demonstrated potent in vitro activity of this compound against P. falciparum supports the existence of a significant mechanism of action such as heme polymerization inhibition. asm.orgnih.gov
Research into the antiplasmodial activity of this compound reveals a profile that is potent, though quantitatively different from its parent compound and chloroquine. A key study evaluated the in vitro activity of this compound (identified as metabolite M1) against both a chloroquine-sensitive (Pf3D7) and a chloroquine-resistant (PfDd2) strain of P. falciparum. nih.govasm.orgnih.gov
The findings show that this compound is a highly active compound against both parasite strains. asm.org It is, however, approximately 5 to 6 times less potent than its parent drug, piperaquine. asm.org Notably, both piperaquine and this compound retain strong activity against the chloroquine-resistant Dd2 strain, against which chloroquine itself is significantly less effective. asm.orgnih.gov This suggests that while the core mechanism of heme detoxification inhibition is likely shared, structural differences between the molecules influence their potency and their ability to overcome common resistance mechanisms. asm.org
Table 1: Comparative In Vitro Antiplasmodial Activity of this compound and Related Compounds
| Compound | Strain | Chloroquine Susceptibility | IC₅₀ (nM) |
| This compound (M1) | Pf3D7 | Sensitive | 25.5 asm.org |
| PfDd2 | Resistant | 38.7 asm.org | |
| Piperaquine (Parent Drug) | Pf3D7 | Sensitive | 4.5 asm.org |
| PfDd2 | Resistant | 6.9 asm.org | |
| Chloroquine | Pf3D7 | Sensitive | 14.9 asm.org |
| PfDd2 | Resistant | 80.4 asm.org |
IC₅₀ (50% inhibitory concentration) values indicate the drug concentration required to inhibit parasite growth by 50%. Lower values indicate higher potency. Data sourced from Liu et al., 2018. asm.org
Interference with Heme Detoxification Pathways in Malaria Parasites
Molecular Basis of Antimalarial Resistance Modulated by Piperaquine N-Oxides
The emergence of resistance to antimalarial drugs is a significant threat to global health. For piperaquine, resistance is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and amplification of the plasmepsin 2 and 3 genes. mdpi.com While the specific interactions of this compound with these resistance determinants have not been fully elucidated, inferences can be drawn from the behavior of the parent compound and available in vitro data for the metabolite.
The P. falciparum chloroquine resistance transporter (PfCRT) is a transmembrane protein located on the parasite's digestive vacuole membrane. frontiersin.org Mutations in the pfcrt gene are the primary determinant of chloroquine resistance, and specific, distinct mutations have been shown to confer resistance to piperaquine. malariaworld.orgcolumbia.edu These mutant PfCRT isoforms are thought to function as efflux pumps, actively transporting the drug out of the digestive vacuole, thereby reducing its concentration at the site of action. frontiersin.orgmalariaworld.org
Direct transport studies for this compound via PfCRT have not been reported. However, data shows that this compound is slightly less active against the chloroquine-resistant Dd2 strain (which possesses a mutant PfCRT) than the sensitive 3D7 strain (IC₅₀ of 38.7 nM vs. 25.5 nM). asm.org This modest decrease in susceptibility suggests that mutant PfCRT may also be capable of recognizing and transporting this compound, albeit perhaps with different efficiency compared to the parent drug. The structural modification from piperaquine to its N-oxide form could alter its interaction with the transporter's binding pocket, a phenomenon that requires further direct investigation.
Several key genetic polymorphisms are known to modulate the efficacy of piperaquine-containing therapies. Their specific impact on the activity of this compound remains an area for future research, as direct evidence is currently limited.
Pfcrt : Mutations in Pfcrt are central to piperaquine resistance. mdpi.com Novel mutations such as C101F and F145I, when present on certain genetic backgrounds, have been shown to mediate high-level resistance to the parent drug, piperaquine, by enabling its transport out of the digestive vacuole. asm.orgasm.org As noted, the differential activity of this compound against the Dd2 strain suggests a potential, though unconfirmed, role for Pfcrt polymorphisms in modulating its efficacy. asm.org
Pfmdr1 : The P. falciparum multidrug resistance protein 1 (Pfmdr1) is an ABC transporter also located on the digestive vacuole membrane. frontiersin.org While single nucleotide polymorphisms in Pfmdr1 are linked to resistance to several quinolines, its role in piperaquine resistance is more closely associated with gene copy number. nih.gov Decreased Pfmdr1 copy number, often in conjunction with increased plasmepsin 2/3 copy number, has been correlated with diminished piperaquine efficacy. nih.gov There are currently no published data investigating the specific influence of Pfmdr1 polymorphisms or copy number variation on the activity of this compound.
Table 2: Key Gene Polymorphisms and Their Known or Potential Impact on Piperaquine and its N-Oxide Metabolite
| Gene | Polymorphism/Variation | Known Impact on Parent Piperaquine Activity | Reported Impact on this compound Activity |
| Pfcrt | Specific point mutations (e.g., C101F, F145I) | Confers resistance by mediating drug efflux from the digestive vacuole. asm.orgasm.org | Not directly studied. Indirect evidence suggests a possible minor influence on efficacy. asm.org |
| Pfmdr1 | Gene copy number variation | Decreased copy number is associated with reduced piperaquine susceptibility, often in combination with other markers. nih.gov | Not reported. |
| Pfk13 | Point mutations (e.g., C580Y) | No direct impact; confers resistance to the artemisinin (B1665778) partner drug, leading to combination therapy failure. mdpi.comvjs.ac.vn | Not reported; no direct impact is expected. |
Analytical Methodologies for Quantification of Piperaquine N Oxides
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant technique for the sensitive and selective quantification of Piperaquine (B10710) N-Oxide. Researchers have successfully developed and validated methods for the simultaneous determination of piperaquine and its metabolites, including the mono-N-oxide form, often referred to as M2, in biological samples like human and rat plasma. researchgate.netgu.seresearchgate.net
The development of these methods involves meticulous optimization of several key stages. A common sample preparation technique involves protein precipitation, often using agents like methanol (B129727) or acetonitrile (B52724), to remove larger molecules from the plasma sample. nih.govescholarship.org Following precipitation, the supernatant is typically centrifuged, and an aliquot is injected into the LC-MS/MS system. researchgate.net
Chromatographic separation is crucial to distinguish Piperaquine N-Oxide from the parent drug and other metabolites. This is typically achieved using reversed-phase columns, such as C18 columns. nih.govnih.gov The mobile phase composition is carefully selected to ensure optimal separation and peak shape. Both acidic and basic mobile phases have been employed. For instance, one method utilized a gradient elution with 10 mM ammonium (B1175870) hydroxide (B78521) and acetonitrile. escholarship.org Another method used a mobile phase of acetonitrile:methanol (50:50, v/v) and ammonium formate (B1220265) buffer (10 mM, pH 4.5). nih.gov
Detection by tandem mass spectrometry provides high selectivity and sensitivity. The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and an internal standard. escholarship.org For example, a validated method for quantifying piperaquine and its N-oxide metabolite in plasma samples used high-performance liquid chromatography–tandem mass spectrometry. nih.gov
A significant challenge in the analysis of piperaquine and its metabolites is the carryover of analyte signal between injections, which can affect accuracy. nih.gov Method development often includes strategies to minimize this effect, such as optimizing the autosampler wash sequence and selecting appropriate chromatographic conditions. nih.gov
Table 1: Example of LC-MS/MS Method Parameters for this compound (M2) Quantification
| Parameter | Details | Source |
|---|---|---|
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | gu.se |
| Biological Matrix | Human Plasma | researchgate.netresearchgate.net |
| Sample Preparation | Protein Precipitation | nih.gov |
| Chromatographic Column | C18 or similar reversed-phase column | nih.govnih.gov |
| Mobile Phase | Gradient or isocratic elution with acetonitrile/methanol and aqueous buffer (e.g., ammonium hydroxide, ammonium formate) | escholarship.orgnih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI+) | escholarship.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | escholarship.org |
| Internal Standard | Deuterated piperaquine (PQ-d6) | researchgate.net |
High-Performance Liquid Chromatography (HPLC) Method Development and Application
While LC-MS/MS is the most common technique, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has also been utilized, particularly in the context of impurity profiling of piperaquine phosphate (B84403) bulk drug substances. researchgate.netd-nb.info In these studies, this compound has been identified as a related substance or degradation product. d-nb.infonih.gov
HPLC method development for this purpose involves selecting a suitable stationary phase, typically a C18 column, to achieve separation of piperaquine from its impurities. nih.gov A gradient elution method is often employed to resolve all components effectively. For example, one study used a gradient program with acetonitrile and an ammonium acetate (B1210297) buffer solution. d-nb.info The detection wavelength is selected based on the UV absorbance maxima of the compounds, with one method setting the detector at 317 nm. d-nb.info
These HPLC methods have been instrumental in identifying and characterizing impurities. In one case, a piperaquine oxygenate with a piperazine (B1678402) ring of nitrogen oxide was identified in bulk drug and oxidation samples. d-nb.info The structure of this N-oxide impurity was confirmed through techniques like time-of-flight mass spectrometry (TOF-MS) and nuclear magnetic resonance (NMR) after isolation from forced degradation samples. d-nb.infonih.gov While primarily used for quality control of the active pharmaceutical ingredient, the principles of these HPLC methods can be adapted for quantitative analysis.
Method Validation Parameters: Specificity, Precision, Accuracy, Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Comprehensive validation is essential to ensure that a bioanalytical method is reliable and reproducible for its intended purpose. Validation is performed according to established guidelines, such as those from the FDA. gu.se
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, this means ensuring no interference from the parent drug, other metabolites, or endogenous plasma components at the analyte's retention time and mass transition. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (CV%), while accuracy is the closeness of the measured value to the true value, expressed as percent deviation. For LC-MS/MS methods quantifying piperaquine, intra- and inter-day precision values are typically required to be less than 15%, with accuracy within ±15% of the nominal concentration. nih.gov For example, one validated method for piperaquine showed intra-day precision ranging from 1.2% to 4.0% and inter-day precision from 2.7% to 4.6%. escholarship.org
Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. escholarship.org A correlation coefficient (r) of ≥ 0.99 is generally considered acceptable. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net The LOQ is a critical parameter for pharmacokinetic studies, especially for measuring low concentrations during the elimination phase. For the this compound metabolite, a lower limit of quantification has been established at 1.00 ng/mL. nih.gov Another method for piperaquine reported an LLOQ of 10 ng/mL. escholarship.org
Table 2: Summary of Validation Parameters from a Representative LC-MS/MS Method for Piperaquine
| Validation Parameter | Typical Acceptance Criteria | Reported Value Example | Source |
|---|---|---|---|
| Linearity Range | N/A | 3.9-250 ng/mL | nih.gov |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.998 | nih.gov |
| Intra-day Precision (%CV) | ≤ 15% | 2.91% to 8.45% | nih.gov |
| Inter-day Precision (%CV) | ≤ 15% | 2.91% to 8.45% | nih.gov |
| Intra-day Accuracy (% Bias) | Within ±15% | 92.50% to 110.20% | nih.gov |
| Inter-day Accuracy (% Bias) | Within ±15% | 92.50% to 110.20% | nih.gov |
| Lower Limit of Quantification (LLOQ) | S/N ratio ≥ 5-10 | 1.00 ng/mL (for N-oxide) | nih.gov |
| Recovery | Consistent and reproducible | 90.58% to 105.48% | nih.gov |
Application of Bioanalytical Methods in Preclinical Pharmacokinetic and Metabolic Studies
Validated bioanalytical methods are crucial for conducting preclinical pharmacokinetic and metabolic studies. These studies, often performed in animal models like rats, provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug. gu.senih.gov
The ability to simultaneously quantify piperaquine and its metabolites, including this compound, allows for a comprehensive understanding of the drug's metabolic fate. gu.se For instance, after oral administration of piperaquine to rats, a validated LC-MS/MS method was successfully used to analyze plasma samples and characterize the pharmacokinetic profiles of both the parent drug and its metabolites. researchgate.netresearchgate.net
These studies have revealed that the N-oxidated product is a major metabolite of piperaquine. gu.segu.se Pharmacokinetic analysis in healthy volunteers has also confirmed that the N-oxide metabolite (M2) is a circulating metabolite in plasma. gu.se The data generated from these applications are vital for building pharmacokinetic models, understanding potential drug-drug interactions, and bridging preclinical findings to clinical scenarios. researchgate.netgu.se
Drug Interaction Potential Involving Piperaquine N Oxides Mechanistic in Vitro Studies
Modulation of Cytochrome P450 Enzyme Activities by Piperaquine (B10710) N-Oxides (Inhibition and Induction Profiles)
In vitro research has primarily centered on the inhibitory potential of piperaquine N-oxide against Cytochrome P450 (CYP) enzymes, with a particular focus on CYP3A, the same enzyme responsible for its formation from the parent piperaquine. researchgate.netgu.se
Inhibition Profile: Studies have revealed that this compound is a potent inhibitor of CYP3A activity. One investigation found that the N-oxide metabolite demonstrated even greater inhibitory potency against CYP3A in vitro than piperaquine itself. gu.se This suggests that as piperaquine is metabolized, the resulting N-oxide could contribute significantly to the inhibition of the CYP3A pathway, potentially affecting the metabolism of co-administered drugs that are substrates for this enzyme. The parent drug, piperaquine, is a known reversible and time-dependent inhibitor of CYP3A. researchgate.net The enhanced inhibitory action of its N-oxide metabolite highlights a complex interaction scenario where both parent and metabolite can modulate the enzyme's function.
Currently, detailed in vitro studies on the inhibitory effects of this compound on other CYP isoforms (e.g., CYP2C8, CYP2C9, CYP1A2) are not extensively documented in the available scientific literature. Research has predominantly focused on the parent drug's interaction with these enzymes. nih.govresearchgate.net
Induction Profile: There is a lack of specific data from in vitro studies on the potential of this compound to induce the expression of CYP450 enzymes. The focus of existing research has been on the parent compound and the metabolic pathways of formation and reduction of the N-oxide rather than its capacity as an enzyme inducer.
| Enzyme | Interaction Type | Finding | Reference |
|---|---|---|---|
| CYP3A | Inhibition | Found to be a potent inhibitor; demonstrated greater inhibitory potency than the parent compound, piperaquine, in vitro. | gu.se |
| Other CYP Isoforms | Inhibition/Induction | Data not available in the reviewed literature. |
Interactions with Other Drug-Metabolizing Enzymes (e.g., FMOs, UGTs)
The interaction of this compound extends beyond the CYP450 family to other critical enzyme systems involved in drug metabolism.
Flavin-Containing Monooxygenases (FMOs): A significant interaction involves the reduction of this compound back to its parent form, piperaquine. In vitro studies have identified that this retro-conversion is mediated by both CYP enzymes and, notably, by Flavin-Containing Monooxygenases (FMOs). researchgate.netnih.govmalariaworld.org The contribution of FMOs to this reductive pathway is substantial. Chemical inhibition studies using methimazole (B1676384), a known FMO inhibitor, resulted in an approximately 50% inhibition of the reduction of this compound in liver microsomes. researchgate.netnih.govmalariaworld.org This demonstrates that FMOs play a crucial role in the metabolic cycling between piperaquine and its N-oxide metabolite.
UDP-Glucuronosyltransferases (UGTs): The available scientific literature from the conducted searches does not provide specific details regarding the direct interaction (inhibition or induction) of this compound with UGT enzymes. While the metabolic pathways of drugs that are UGT substrates have been studied in the context of piperaquine co-administration, the specific role and interaction potential of the N-oxide metabolite with the UGT system remain to be fully elucidated. researchgate.net
| Enzyme Family | Specific Enzyme(s) | Role in this compound Metabolism | Finding | Reference |
|---|---|---|---|---|
| Flavin-Containing Monooxygenases | FMOs | Reduction (Retro-conversion) | Contribute significantly to the reduction of this compound back to piperaquine. Inhibition with methimazole reduced this pathway by ~50%. | researchgate.netnih.govmalariaworld.org |
| UDP-Glucuronosyltransferases | UGTs | Interaction Not Defined | Direct interaction studies with this compound are not detailed in the reviewed literature. |
Mechanistic Implications of N-Oxide Formation and Reduction on Parent Piperaquine Pharmacokinetics and Clearance
The interconversion between piperaquine and this compound represents a "futile metabolic cycle" or "metabolic retroversion" that has been investigated for its potential impact on the notably long elimination half-life of the parent drug. researchgate.netnih.gov
The cycle proceeds as follows:
N-Oxidation (Formation): Piperaquine is oxidized to this compound, a reaction primarily catalyzed by CYP3A4. researchgate.netnih.govmalariaworld.org This forward pathway is effectively inhibited by the CYP3A4 inhibitor ketoconazole (B1673606) and the broad-spectrum CYP inhibitor 1-aminobenzotriazole (B112013) (1-ABT), with both showing over 90% inhibition in liver microsomes. researchgate.netnih.gov
Reduction (Retro-conversion): this compound is rapidly reduced back to the parent piperaquine. This reductive pathway is mediated by both CYP enzymes and FMOs. researchgate.netresearchgate.net This step is likewise inhibited by 1-ABT (>90%) and partially by the FMO inhibitor methimazole (~50%). researchgate.netnih.gov
Therefore, while the metabolic interconversion of piperaquine and its N-oxide metabolite is a mechanistically interesting pathway, current evidence suggests it is not the primary driver behind piperaquine's exceptionally long elimination half-life in humans. researchgate.netnih.govmalariaworld.org Other factors, such as extensive tissue distribution, are likely more significant contributors.
| Metabolic Process | Substrate → Product | Primary Mediating Enzymes | Impact on Parent (Piperaquine) Clearance in Humans | Reference |
|---|---|---|---|---|
| N-Oxidation | Piperaquine → this compound | CYP3A4 | Predicted to decrease unbound hepatic clearance by only 2.5%, suggesting a non-significant role in the drug's prolonged elimination. | researchgate.netnih.govmalariaworld.org |
| Reduction (Retro-conversion) | This compound → Piperaquine | CYP enzymes, FMOs |
Chemical Synthesis and Derivatization of Piperaquine N Oxides
Synthetic Routes for the Preparation of Piperaquine (B10710) Mono- and Di-N-Oxide Analogues
The synthesis of piperaquine N-oxides, including the mono-N-oxide and di-N-oxide analogues, has been achieved through controlled oxidation of the parent piperaquine molecule. A general and efficient method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in a suitable solvent system. researchgate.net
In a typical procedure, piperaquine is dissolved in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). The reaction mixture is cooled, and a 30% solution of hydrogen peroxide is added dropwise. The reaction is then stirred at a controlled temperature for an extended period to facilitate the N-oxidation. researchgate.net
The formation of both piperaquine mono-N-oxide and piperaquine di-N-oxide can be achieved, with the reaction conditions influencing the relative yields of each product. For instance, a study reported yields of 25% for the mono-N-oxide and 45% for the di-N-oxide under specific conditions. researchgate.net Following the reaction, the products are typically purified using column chromatography on neutral alumina, eluting with a solvent gradient of methanol in dichloromethane to separate the mono- and di-N-oxide analogues. researchgate.net
The synthesis of piperaquine N-oxide (M1) and piperaquine N,N-dioxide (M2) with a purity of over 99.0% has been reported, with their structures confirmed by high-resolution mass spectrometry and nuclear magnetic resonance. nih.gov
Table 1: Synthetic Parameters for Piperaquine N-Oxides
| Parameter | Value |
| Starting Material | Piperaquine |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) |
| Solvent System | Dichloromethane (DCM) and Methanol (MeOH) |
| Reaction Temperature | 10 °C |
| Reaction Time | 72 hours |
| Purification Method | Column Chromatography (Neutral Alumina) |
| Eluent | 5% MeOH in DCM (for mono-N-oxide), 20% MeOH in DCM (for di-N-oxide) |
| Reported Yield (Mono-N-oxide) | 25% |
| Reported Yield (Di-N-oxide) | 45% |
Identification and Characterization of Impurities and Degradation Products Related to N-Oxidation
The analysis of piperaquine and its degradation products often reveals the presence of N-oxide impurities. These impurities can be identified and characterized using a combination of chromatographic and spectroscopic techniques, primarily High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
Forced degradation studies of piperaquine phosphate (B84403) have shown that under oxidative stress (e.g., with 30% H₂O₂), several degradation products are formed, including a piperaquine oxygenate with a piperazine (B1678402) ring of nitrogen oxide. nih.gov This impurity, designated as imp-6, has been successfully isolated and characterized. nih.gov
The structural elucidation of these N-oxide impurities is confirmed through detailed spectroscopic analysis. Time-of-flight mass spectrometry (TOF-MS) and electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the impurities. nih.gov For definitive structural confirmation, NMR spectroscopy is employed. For example, the ¹H NMR data for imp-6, a piperaquine mono-N-oxide, has been reported, providing characteristic chemical shifts for the protons in the molecule. researchgate.netnih.gov
Table 2: Characterization Data for Piperaquine Mono-N-Oxide (Imp-6)
| Analytical Technique | Observation | Reference |
| HPLC | Detected as a degradation product under oxidative stress. | nih.gov |
| TOF-MS / ESI-MS | Confirmed molecular weight corresponding to a piperaquine oxygenate. | nih.gov |
| ¹H NMR | Provided specific proton chemical shifts confirming the N-oxide structure. | researchgate.netnih.gov |
Stability Studies of Piperaquine N-Oxides and Their Degradation Pathways
The stability of piperaquine and the formation of its N-oxide derivatives as degradation products have been investigated through forced degradation studies. These studies expose the drug substance to various stress conditions, such as acidic, basic, oxidative, and photolytic environments, to understand its degradation pathways. nih.govorientjchem.org
Significant degradation of piperaquine has been observed under basic and oxidative conditions, leading to the formation of N-oxide impurities. nih.gov In one study, piperaquine phosphate was subjected to 0.1 M NaOH at 60°C and 30% H₂O₂ at room temperature, which resulted in the formation of several degradation products, including the piperaquine mono-N-oxide (imp-6). nih.gov Conversely, degradation was not observed under photolytic and acidic stress conditions. nih.gov
The development of stability-indicating HPLC methods is crucial for separating the parent drug from its degradation products, including the N-oxides. These methods typically utilize a gradient elution on a C18 column, allowing for the resolution of piperaquine from its impurities. nih.govorientjchem.org The peak purity of the degradation products can be confirmed using a photodiode array (PDA) detector. nih.gov
The degradation pathway leading to the formation of this compound primarily involves the oxidation of one of the nitrogen atoms in the piperazine rings. Further oxidation can lead to the formation of the di-N-oxide. nih.gov
Table 3: Forced Degradation Conditions and N-Oxide Formation
| Stress Condition | Reagent/Condition | Temperature | Duration | N-Oxide Formation | Reference |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 30 min | Yes | nih.gov |
| Oxidative | 30% H₂O₂ | Room Temperature | 30 min | Yes | nih.gov |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 30 min | No | nih.gov |
| Photolytic | UV and fluorescent light | - | 10 days | No | nih.gov |
Future Research Directions and Translational Perspectives for Piperaquine N Oxides
Advanced Computational Chemistry and In Silico Modeling of Piperaquine (B10710) N-Oxides
Computational chemistry provides powerful tools to investigate the properties of drug molecules and their metabolites, guiding further drug discovery efforts. In the context of Piperaquine N-Oxide, in silico modeling can offer profound insights into its behavior at a molecular level.
Physiologically-based pharmacokinetic (PBPK) modeling is a key computational technique that has been used to predict the impact of metabolic processes on piperaquine's presence in the human body. nih.gov PBPK models integrate data from in vitro experiments to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) in a whole-body system. Studies have used PBPK models to investigate the effect of "metabolic retroversion," a process where this compound (also referred to as M1 or PM1) is converted back into its parent compound, piperaquine. researchgate.netnih.gov These models predicted that while this metabolic interconversion occurs, it does not appear to be a primary factor in the significantly long elimination half-life of piperaquine in humans. researchgate.netnih.gov
Molecular docking and binding energy calculations are other crucial in silico methods. Research has been conducted to calculate the binding energies of piperaquine and its metabolites to carrier proteins like human serum albumin (HSA). mdpi.com One study noted that among several metabolites, some showed favorable binding energies for specific sites on the protein, suggesting how they might be transported in the bloodstream. mdpi.com Such computational approaches are vital for predicting how structural modifications, like the addition of an N-oxide group, affect the molecule's interaction with biological targets and transport proteins. researchgate.net These rational design methods, guided by computational predictions, are instrumental in developing compounds with potentially better pharmacokinetic profiles and potency. mdpi.com
Exploration of Novel N-Oxide Derivatives with Enhanced Antiplasmodial Activity or Improved Pharmacokinetic Properties
The discovery that piperaquine is metabolized into pharmacologically active N-oxide compounds has spurred research into their specific contributions to antimalarial therapy. nih.govasm.orgresearchgate.net The two primary N-oxidation metabolites are this compound (M1) and Piperaquine N,N-dioxide (M2). nih.govasm.org Studies have been conducted to evaluate the antiplasmodial activity and pharmacokinetic profiles of these naturally occurring derivatives compared to the parent drug.
In vitro studies have demonstrated that both this compound (M1) and Piperaquine N,N-dioxide (M2) possess remarkable antiplasmodial activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of Plasmodium falciparum. nih.govasm.org While the parent drug, piperaquine, shows the highest potency, its N-oxide metabolites still exhibit activity in the low nanomolar range. nih.govasm.orgresearchgate.net
In murine models, the in vivo efficacy of the metabolites has also been assessed. nih.govasm.org The 90% effective dose (ED90) for this compound was found to be comparable to that of piperaquine itself, indicating potent antimalarial effects in a living system. nih.govasm.org
| Compound | IC50 vs. Pf3D7 (nM) | IC50 vs. PfDd2 (nM) | ED90 in vivo (mg/kg) |
|---|---|---|---|
| Piperaquine (PQ) | 4.5 | 6.9 | 1.3 |
| This compound (M1) | 25.5 | 38.7 | 1.3 |
| Piperaquine N,N-Dioxide (M2) | 31.2 | 33.8 | 2.9 |
This table summarizes the in vitro 50% growth-inhibitory concentrations (IC50) against P. falciparum strains and the in vivo 90% effective dose (ED90) in P. yoelii-infected mice for piperaquine and its N-oxide metabolites. Data sourced from Liu et al., 2018. nih.govasm.org
| Compound | Elimination Half-Life (t½) |
|---|---|
| Piperaquine (PQ) | ~11 days |
| This compound (M1) | ~9 days |
| Piperaquine N,N-Dioxide (M2) | ~4 days |
This table shows the approximate elimination half-lives of piperaquine and its N-oxide metabolites in healthy human subjects. Data sourced from Liu et al., 2018. nih.govasm.org
Further Elucidation of Molecular Mechanisms Governing this compound Activity and Resistance in Parasitic Systems
Understanding the molecular mechanisms of action and resistance is fundamental for preserving the utility of antimalarial drugs. The mechanism for piperaquine is thought to be similar to that of its structural analogue, chloroquine (B1663885), involving the inhibition of heme detoxification within the parasite's digestive vacuole. gu.semdpi.com Since this compound is a pharmacologically active metabolite, it is considered to contribute to this mechanism. researchgate.net
Resistance to piperaquine is an emerging threat, particularly in regions like Southeast Asia. embopress.org Research has identified molecular markers associated with this resistance. Amplification of the plasmepsin II and III genes, which code for proteases involved in hemoglobin digestion, has been linked to piperaquine resistance. mdpi.comembopress.org Given that the N-oxide metabolites share the parent drug's mechanism of inhibiting hemoglobin digestion, this resistance pathway would likely affect their activity as well. mdpi.com Additionally, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, a known mediator of chloroquine resistance, are also implicated in piperaquine resistance, further highlighting the similarity in their molecular targets. gu.semdpi.com However, some studies have suggested that the PfCRT mutation responsible for chloroquine resistance does not necessarily confer cross-resistance to piperaquine, indicating a more complex interaction. gu.se
Q & A
Q. What statistical approaches address high inter-individual variability in PQ PK studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
